molecular formula C18H18N2O3S B2670969 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2097902-85-5

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2670969
CAS No.: 2097902-85-5
M. Wt: 342.41
InChI Key: YEZVMFNOPYXLQN-UHFFFAOYSA-N
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Description

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild temperatures and the use of solvents like dichloromethane or ethanol. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyethyl and urea groups can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other heterocyclic ureas with furan or thiophene rings. For example:

The uniqueness of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-16(12-20-18(22)19-11-15-3-2-10-24-15)13-5-7-14(8-6-13)17-4-1-9-23-17/h1-10,16,21H,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZVMFNOPYXLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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